molecular formula C13H16N2O B2761461 N-(1-Cyanopropyl)-2,6-dimethylbenzamide CAS No. 1465341-30-3

N-(1-Cyanopropyl)-2,6-dimethylbenzamide

Cat. No.: B2761461
CAS No.: 1465341-30-3
M. Wt: 216.284
InChI Key: ZZZPRSHJLJPGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanopropyl)-2,6-dimethylbenzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. While the specific properties and applications of this compound are under investigation, its core structure, which features a benzamide moiety substituted with a nitrile-containing alkyl chain, is commonly explored in various scientific fields. Related compounds, such as N-(2-cyanopropyl)-2,6-dimethylbenzamide, are documented in chemical databases, suggesting this class of molecules is a valuable area of study . Researchers are investigating such compounds for their potential as synthetic intermediates or building blocks in organic synthesis and medicinal chemistry. The nitrile group can serve as a versatile functional group for further chemical transformations. This product is provided as a solid and is intended for research and development purposes in a laboratory setting. Safety Note: This product is for research use only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and conduct a thorough risk assessment before use.

Properties

IUPAC Name

N-(1-cyanopropyl)-2,6-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-4-11(8-14)15-13(16)12-9(2)6-5-7-10(12)3/h5-7,11H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZPRSHJLJPGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=C(C=CC=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanopropyl)-2,6-dimethylbenzamide typically involves the reaction of 2,6-dimethylbenzoic acid with 1-cyanopropylamine under dehydrating conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products. Additionally, solvent recovery and recycling systems are often employed to reduce environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanopropyl)-2,6-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitro-substituted benzamides.

Scientific Research Applications

N-(1-Cyanopropyl)-2,6-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Cyanopropyl)-2,6-dimethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyanopropyl group can enhance the compound’s ability to penetrate cell membranes, while the benzamide core can interact with active sites or binding pockets of target proteins. The exact pathways involved may vary depending on the specific biological context and target.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between N-(1-Cyanopropyl)-2,6-dimethylbenzamide and related benzamide derivatives:

Compound Name Substituents on Benzamide Core Side Chain Group Key Functional Groups
This compound 2,6-dimethyl 1-cyanopropyl Cyano, amide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl Hydroxyl, tertiary alcohol
LMK-235 3,5-dimethyl Hydroxyamidohexyloxy Hydroxamic acid, amide

Key Observations :

  • The cyano group introduces strong electron-withdrawing effects, which may stabilize the amide bond or influence interactions in catalytic or biological systems.
  • Unlike LMK-235, a known HDAC inhibitor , the target compound lacks a hydroxamic acid moiety critical for HDAC binding, suggesting divergent biological roles.

Inferences :

  • The cyano group in the target compound may limit HDAC inhibitory activity compared to hydroxamic acid-containing analogs like LMK-233.
  • Its steric profile could instead favor applications in metal coordination or catalysis, akin to the N,O-bidentate directing group in .

Biological Activity

N-(1-Cyanopropyl)-2,6-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its structural components:

  • Chemical Formula : C12H14N2O
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 611-74-5

The compound features a benzamide structure with a cyanopropyl group attached, which may influence its biological activity through interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory processes. For instance, inhibitors targeting 15-prostaglandin dehydrogenase (15-PGDH) have been documented to enhance tissue repair by elevating prostaglandin E2 (PGE2) levels, which plays a role in inflammation and healing processes .
  • Antitumor Activity : Recent studies have highlighted the potential of structurally similar compounds in exhibiting antitumor properties. For example, compounds with benzimidazole and benzothiazole nuclei demonstrated significant cytotoxic effects against various cancer cell lines . While specific data on this compound is limited, its structural analogs suggest a possible role in cancer therapy.
  • Antimicrobial Properties : The presence of certain functional groups in related compounds has been associated with antimicrobial activity. Compounds containing cyano or amide functionalities often exhibit varying degrees of efficacy against bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObservations
Enzyme InhibitionSW033291Inhibits 15-PGDH; increases PGE2 levels
Antitumor ActivityBenzimidazole derivativesSignificant cytotoxicity against A549 cells
Antimicrobial ActivityCyano-substituted compoundsEffective against various bacterial strains

Case Study: Antitumor Evaluation

A study conducted on newly synthesized derivatives similar to this compound assessed their antitumor activity using human lung cancer cell lines (A549, HCC827). The results indicated that modifications to the benzamide structure could enhance cytotoxic effects. For instance:

  • Compound 8 exhibited an IC50 value of 6.75 ± 0.19 μM against A549 cells in a 2D assay format.
  • Compound 9 showed comparable activity across multiple cell lines but also affected normal lung fibroblast cells (MRC-5), indicating a need for further optimization to reduce toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N-(1-Cyanopropyl)-2,6-dimethylbenzamide?

  • Methodology : The synthesis involves Grignard reagent-mediated alkylation. For example, ZnBr₂·TMEDA and MeMgBr are used to facilitate coupling reactions at 55°C for 16 hours, followed by purification via silica gel column chromatography with gradients of n-pentane/EtOAc (2:1 → 1:1) . Monitoring reaction progress using TLC (e.g., hexane:ethyl acetate = 1:2) is critical for optimizing yield .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodology :

  • ¹H-NMR and ¹³C-NMR : Analyze chemical shifts (e.g., δ 2.41 for methyl groups, δ 7.72 for aromatic protons) to confirm substitution patterns and cyanopropyl integration .
  • IR Spectroscopy : Identify characteristic peaks for the cyano group (~2200 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight via high-resolution MS, ensuring agreement with theoretical values .

Q. How can researchers assess the compound's solubility and stability for biological assays?

  • Methodology :

  • Solubility Screening : Test in DMSO (primary solvent) followed by dilution in aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.
  • Stability Studies : Conduct HPLC-UV analysis under physiological conditions (37°C, pH 7.4) over 24–72 hours. Compare peak retention times to detect degradation .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodology :

  • Comparative Structural Analysis : Compare activity with analogs (e.g., N-(4-chlorophenyl)-2,6-dimethylbenzamide) to identify substituent-specific effects. For example, methyl groups may alter pharmacokinetics vs. halogenated analogs .
  • Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (IC₅₀ calculations, triplicate replicates) .

Q. What strategies optimize catalytic conditions for large-scale synthesis without compromising enantiomeric purity?

  • Methodology :

  • Catalyst Screening : Test chiral ligands (e.g., BINOL derivatives) with ZnBr₂·TMEDA to enhance stereoselectivity.
  • Reaction Kinetics : Use in-situ FTIR to monitor intermediate formation and adjust temperature (50–60°C) to minimize side reactions .

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

  • Methodology :

  • Substituent Libraries : Synthesize derivatives with varied substituents (e.g., halogens, methoxy) at the 2,6-dimethylbenzamide core.
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., HDACs) .

Q. What advanced techniques validate crystallographic data for this compound?

  • Methodology :

  • Single-Crystal X-Ray Diffraction : Refine data using SHELXL for high-resolution structures. Validate thermal parameters (B-factors) and hydrogen bonding networks .
  • Twinned Data Analysis : Employ SHELXE for iterative phasing if twinning is detected .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in pharmacological studies?

  • Methodology :

  • QC Protocols : Implement strict NMR and HPLC purity thresholds (>98%). Track impurities via LC-MS and correlate with bioactivity outliers .
  • Blinded Replication : Assign independent teams to repeat key experiments (e.g., enzyme inhibition assays) to isolate procedural errors .

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data?

  • Methodology :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report 95% confidence intervals for IC₅₀ values.
  • ANOVA with Tukey’s Test : Compare means across dose groups to identify significant toxicity thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.